1,16-Hexadecanedithiol
Overview
Description
1,16-Hexadecanedithiol: is an alkanethiol compound with the molecular formula C16H34S2 . It is characterized by the presence of two thiol groups (-SH) attached to a sixteen-carbon alkane chain. This compound is known for its ability to form self-assembled monolayers (SAMs) on various substrates, making it valuable in surface chemistry and nanotechnology .
Mechanism of Action
Target of Action
1,16-Hexadecanedithiol (HDDT) is an alkanethiol that primarily targets surface atoms . It is majorly used to immobilize these atoms by attaching its thiol groups .
Mode of Action
The compound interacts with its targets by forming self-assembled monolayers (SAMs) . This process involves the attachment of the thiol groups of HDDT to the surface atoms, facilitating the formation of SAMs .
Biochemical Pathways
The formation of sams can influence various biochemical processes by altering the properties of the surface on which the atoms are immobilized .
Result of Action
The primary result of the action of this compound is the formation of self-assembled monolayers (SAMs) on the surface of atoms . This can lead to the immobilization of the surface atoms , which can have various molecular and cellular effects depending on the specific context and environment.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1,16-Hexadecanedithiol are largely defined by its ability to form SAMs on gold nanoparticles . This property makes it potentially useful in biosensors and other biological applications
Cellular Effects
Its primary known function is to immobilize surface atoms by attaching thiol groups , which could potentially influence cell function
Molecular Mechanism
The molecular mechanism of this compound is largely related to its ability to form SAMs . These monolayers can immobilize surface atoms, potentially influencing the activity of enzymes or other biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,16-Hexadecanedithiol can be synthesized through the reduction of 1,16-hexadecanedione using hydrogen sulfide (H2S) in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiol groups. The reaction conditions involve refluxing the reactants in an appropriate solvent, such as tetrahydrofuran (THF), at elevated temperatures .
Industrial Production Methods:
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as distillation or recrystallization, to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
1,16-Hexadecanedithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides (RSSR) using oxidizing agents such as hydrogen peroxide (H2O2) or iodine (I2).
Reduction: The disulfides can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The thiol groups can participate in nucleophilic substitution reactions with alkyl halides to form thioethers (RSR’).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), iodine (I2), and air (O2) under mild conditions.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and sodium borohydride (NaBH4) under mild conditions.
Substitution: Alkyl halides (R-X) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Disulfides (RSSR)
Reduction: Thiols (RSH)
Substitution: Thioethers (RSR’)
Scientific Research Applications
1,16-Hexadecanedithiol has a wide range of scientific research applications, including:
Comparison with Similar Compounds
1-Hexadecanethiol: Similar to 1,16-hexadecanedithiol but with only one thiol group.
1,6-Hexanedithiol: A shorter alkanedithiol with six carbon atoms.
1-Octadecanethiol: An alkanethiol with an eighteen-carbon chain and one thiol group.
Uniqueness of this compound:
This compound is unique due to its long carbon chain and the presence of two thiol groups. This structure allows it to form highly ordered and stable SAMs with distinct surface properties. The dual thiol groups provide stronger and more versatile interactions with metal surfaces, making it valuable in applications requiring robust and durable coatings .
Properties
IUPAC Name |
hexadecane-1,16-dithiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34S2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h17-18H,1-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRUFBZERGYUAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCS)CCCCCCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512070 | |
Record name | Hexadecane-1,16-dithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79028-45-8 | |
Record name | Hexadecane-1,16-dithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,16-Hexadecanedithiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,16-Hexadecanedithiol interact with gold nanoparticles, and what are the implications for sensing applications?
A1: this compound forms self-assembled monolayers (SAMs) on gold nanoparticles through strong gold-sulfur interactions. [] These SAMs serve as interlinkers, creating a network of nanoparticles. This network structure is sensitive to changes in its environment, making it suitable for sensing applications. For example, the research demonstrates that this compound-linked gold nanoparticle films exhibit sensitivity towards various analytes, including toluene and 1-propanol. []
Q2: What happens to the sensing properties of this compound interlinked gold nanoparticle films when stored under ambient conditions?
A2: Storing this compound interlinked gold nanoparticle films under ambient conditions leads to significant changes in their sensing properties. X-ray photoelectron spectroscopy (XPS) analysis revealed oxidation of sulfur and carbon, accompanied by the incorporation of nitrogen within the film. [] This oxidation, attributed to ozone exposure, destabilizes the nanoparticle network and alters the particle/organic interface, impacting its interaction with gases. Consequently, the film's selectivity shifts towards hydrophilic vapors, and it develops sensitivity towards hydrogen sulfide. []
Q3: Beyond gold nanoparticles, has this compound been explored in conjunction with other nanomaterials?
A3: Yes, this compound has been successfully employed to modify the surface of CdSe/ZnS (core/shell) quantum dots (QDs). [] This surface modification via ligand exchange replaces the original ligands (TOPO/TOP) and leads to significantly enhanced photoluminescent (PL) efficiency and improved storage stability of the QDs. [] The enhanced performance is attributed to both surface passivation and the potential formation of cross-linked dimer/trimer clusters mediated by the dithiol molecules. []
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